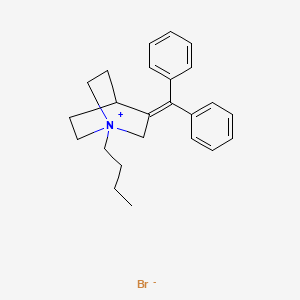
C24H30BrN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure. It has a molecular weight of 412.4057 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane involves the reaction of appropriate dibenzyl precursors with brominating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted azaspiro compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features allow it to bind selectively to certain biological targets, making it useful in drug discovery and development .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, including neurological disorders .
Industry
In the industrial sector, (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6R,8R)-2,8-dibenzyl-1-azaspiro[5.5]undecane: Lacks the bromine atom, leading to different reactivity and applications.
(2R,6R,8R)-2,8-dibenzyl-1-chloro-1-azaspiro[5.5]undecane: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties.
Uniqueness
The presence of the bromine atom in (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane imparts unique reactivity, making it distinct from its analogs. This allows for specific applications in synthesis and research that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C24H30BrN |
|---|---|
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
3-benzhydrylidene-1-butyl-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C24H30N.BrH/c1-2-3-16-25-17-14-20(15-18-25)23(19-25)24(21-10-6-4-7-11-21)22-12-8-5-9-13-22;/h4-13,20H,2-3,14-19H2,1H3;1H/q+1;/p-1 |
Clé InChI |
QITYIVVJVYKPTH-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+]12CCC(CC1)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)
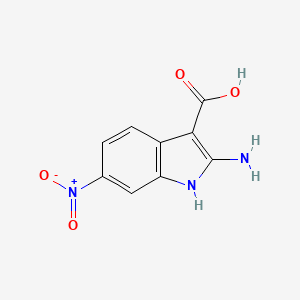
![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
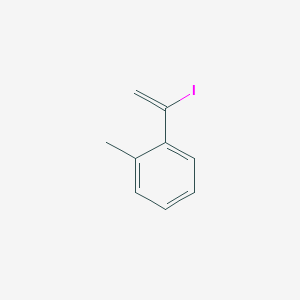
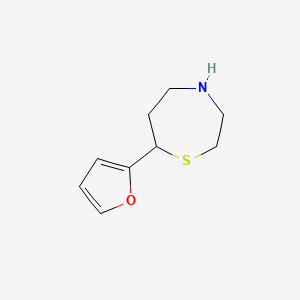
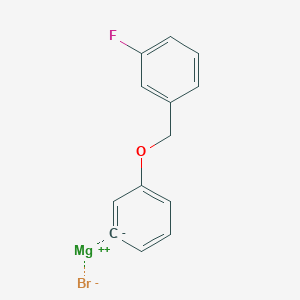
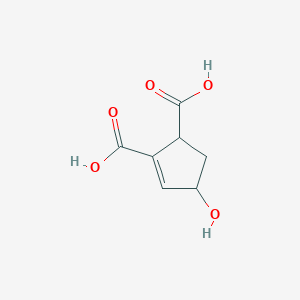
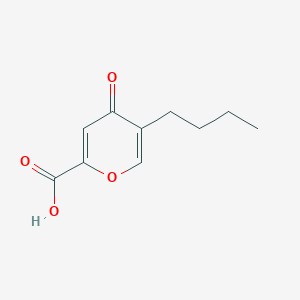
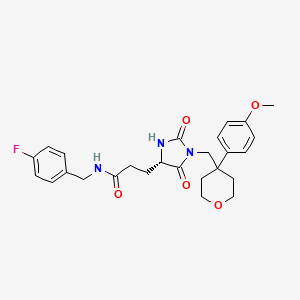
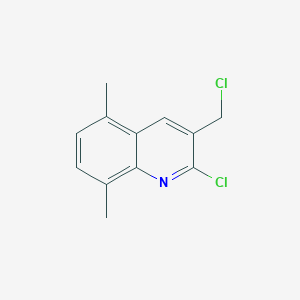
![7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638695.png)
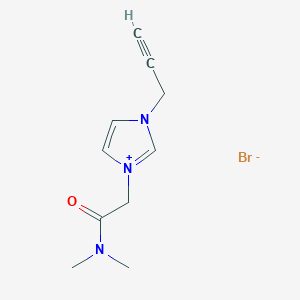
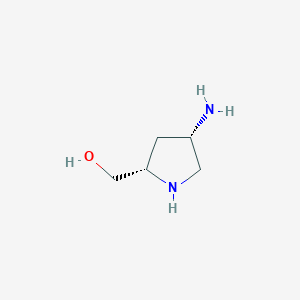
![4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
